molecular formula C5H10N2O B1476683 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine CAS No. 2098077-86-0

3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine

Numéro de catalogue: B1476683
Numéro CAS: 2098077-86-0
Poids moléculaire: 114.15 g/mol
Clé InChI: ACRBQIJKBFHFMF-UHFFFAOYSA-N
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Description

3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine is a chemically novel bridged bicyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery research . This compound features a constrained morpholine-like structure, which is of significant interest to researchers as such bridged bicyclic scaffolds can impart improved metabolic stability, solubility, and target affinity compared to their monocyclic counterparts . Bicyclic morpholine derivatives are recognized as key synthons for the preparation of novel heteroaryl-annulated compounds, expanding the available chemical space for screening . The rigid three-dimensional framework of this azabicycloheptane makes it a premium scaffold for constructing diverse compound libraries aimed at probing biological targets, such as kinase inhibitors in oncology and neurological disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the available material safety data sheet prior to handling.

Propriétés

Numéro CAS

2098077-86-0

Formule moléculaire

C5H10N2O

Poids moléculaire

114.15 g/mol

Nom IUPAC

3-oxa-6-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C5H10N2O/c6-7-4-1-5(7)3-8-2-4/h4-5H,1-3,6H2

Clé InChI

ACRBQIJKBFHFMF-UHFFFAOYSA-N

SMILES

C1C2COCC1N2N

SMILES canonique

C1C2COCC1N2N

Origine du produit

United States
Foundational & Exploratory

Physicochemical Profile of 3-Oxa-6-azabicyclo[3.1.1]heptane: A Novel Morpholine Isostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: The strategic replacement of traditional aromatic moieties with saturated, three-dimensional bicyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing physicochemical and pharmacokinetic properties. This guide provides an in-depth technical analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane, a novel, achiral bridged heterocycle positioned as a superior isostere for the ubiquitous morpholine ring. We delve into the core physicochemical properties—lipophilicity (logP), basicity (pKa), and aqueous solubility—that dictate a molecule's behavior in biological systems. This document furnishes drug development professionals with both foundational data and detailed, field-proven experimental protocols for the empirical validation of these critical parameters. By synthesizing computational predictions with rigorous experimental methodologies, we establish a comprehensive framework for leveraging this promising scaffold in the design of next-generation therapeutics.

Part 1: Strategic Context and Molecular Overview

The Ascendancy of Saturated Bicyclic Scaffolds

In contemporary drug discovery, there is a decisive shift away from "flat," sp2-hybridized aromatic systems towards sp3-rich, rigid three-dimensional scaffolds.[1] This design philosophy is driven by the need to overcome the limitations often associated with planar aromatics, such as poor solubility, high metabolic liability, and potential for off-target activities. Bicyclic structures, in particular, offer a constrained conformation that can enhance binding affinity to target proteins and improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] These "privileged structures" serve as ideal starting points for building combinatorial libraries with improved drug-like characteristics.[4]

Introducing 3-Oxa-6-azabicyclo[3.1.1]heptane: A Superior Morpholine Isostere

3-Oxa-6-azabicyclo[3.1.1]heptane is a bridged bicyclic heterocycle that presents a unique and compelling structural alternative to the morpholine group, a motif prevalent in numerous marketed drugs.[5]

Molecular Structure:

  • IUPAC Name: 3-oxa-6-azabicyclo[3.1.1]heptane

  • Molecular Formula: C₅H₉NO[6]

  • Key Structural Features:

    • Bridged System: The bicyclo[3.1.1]heptane core imparts significant conformational rigidity compared to the flexible chair/boat conformations of morpholine.

    • Achiral: The molecule's symmetry eliminates the need for chiral separation, simplifying synthesis and biological evaluation.[5][7]

    • Morpholine Isostere: It maintains the critical ether and secondary amine functionalities of morpholine but presents them in a distinct three-dimensional orientation.

Notably, while the topic name refers to "3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine," the amine functionality is integral to the core structure as a secondary amine at the 6-position, not an appended amino group. This guide will refer to the parent heterocycle, 3-Oxa-6-azabicyclo[3.1.1]heptane.

The Foundational Role of Physicochemical Properties in Pharmacokinetics

The ultimate success or failure of a drug candidate is inextricably linked to its physicochemical properties.[8][9] Parameters such as pKa, logP, and solubility do not exist in isolation; they collectively govern the complex interplay of ADME processes that determine a drug's bioavailability and efficacy.[10][11][12]

cluster_PCHEM Physicochemical Properties cluster_ADME Pharmacokinetic Profile (ADME) Mol 3-Oxa-6-azabicyclo[3.1.1]heptane pKa Basicity (pKa) Mol->pKa logP Lipophilicity (logP/D) Mol->logP Sol Aqueous Solubility Mol->Sol PSA Polar Surface Area Mol->PSA pKa->Sol Ionization State Abs Absorption pKa->Abs Ionization State Dist Distribution pKa->Dist Ionization State Exc Excretion pKa->Exc Ionization State logP->Abs Membrane Permeability logP->Dist Membrane Permeability Met Metabolism logP->Met Membrane Permeability Sol->Abs Bioavailability Sol->Exc Bioavailability PSA->Abs Permeability

Physicochemical properties govern ADME outcomes.

Part 2: Core Physicochemical Profile

This section summarizes the known and computationally predicted properties of the core scaffold.

Fundamental Molecular Descriptors

Computational models provide a crucial first-pass assessment of a molecule's properties, guiding initial experimental design and library development.

PropertyValueSource
Molecular Formula C₅H₉NOPubChem[6]
Molecular Weight 99.13 g/mol PubChem[6][13]
XLogP3 (Calculated logP) -0.3PubChem[6][13]
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem[6][13]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 0Calculated
Lipophilicity (logP and logD)

Lipophilicity, quantified by the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10][14]

The calculated logP (XLogP3) of -0.3 for the parent scaffold is notably low, suggesting excellent intrinsic hydrophilicity.[6][13] This is a highly desirable starting point for a building block. Studies on N-substituted analogues of 3-oxa-6-azabicyclo[3.1.1]heptane confirm that its lipophilicity is comparable to that of corresponding morpholine analogues, validating its use as an isostere that does not introduce a lipophilicity penalty.[5][7][15]

It is crucial for researchers to distinguish between logP , which describes the partitioning of the neutral species, and logD , the distribution coefficient at a specific pH.[16][17] For a basic amine like 3-oxa-6-azabicyclo[3.1.1]heptane, the logD at physiological pH (7.4) will be significantly lower (more hydrophilic) than the logP because the molecule will be predominantly in its protonated, cationic form.

Part 3: Experimental Determination Protocols

While computational predictions are valuable, empirical data is the gold standard in drug development. The following sections provide detailed, self-validating protocols for determining the key physicochemical parameters.

Basicity (pKa) Determination via Potentiometric Titration

Expertise & Rationale: The pKa dictates the ionization state of a molecule at a given pH. For an amine, this is arguably the most important physicochemical parameter, as it directly influences solubility, receptor interactions (which are often charge-dependent), and the ability to cross the blood-brain barrier.[10][12] Potentiometric titration is a robust and universally accepted method for pKa determination, relying on the direct measurement of pH changes in response to the addition of a titrant.[18]

A 1. Sample Preparation (Compound in H₂O/Co-solvent) B 2. Calibrate pH Electrode A->B C 3. Stepwise Titration (Add known aliquots of 0.1 M HCl) B->C D 4. Record Data (pH vs. Volume of Titrant) C->D E 5. Plot Titration Curve (pH = f(Volume)) D->E F 6. Calculate 1st Derivative (ΔpH / ΔV) E->F G 7. Identify Equivalence Point (Peak of 1st Derivative) F->G H 8. Determine pKa (pH at 1/2 Equivalence Volume) G->H

Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • System Preparation:

    • Calibrate a high-quality pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

    • Prepare a standardized solution of titrant (e.g., 0.1 M HCl for a base).

  • Analyte Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Oxa-6-azabicyclo[3.1.1]heptane (or its salt form).

    • Dissolve the compound in a known volume (e.g., 20 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the apparent pKa will need to be corrected back to a wholly aqueous environment.

  • Titration Procedure:

    • Place the dissolved analyte in a jacketed beaker under a nitrogen or argon atmosphere to exclude atmospheric CO₂. Maintain constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automated titrator.

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point). This point on the sigmoid curve represents where the concentrations of the protonated and neutral species are equal.[18]

Aqueous Solubility Determination

Expertise & Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates.[19] It can lead to low and erratic oral bioavailability and can confound the results of in vitro biological assays.[20] It is essential to characterize solubility using methods appropriate for the stage of discovery. Kinetic solubility is used for high-throughput screening of large compound libraries, while thermodynamic solubility is the "gold standard" for lead optimization.[19][21]

cluster_Kinetic Kinetic Solubility (Early Discovery) cluster_Thermo Thermodynamic Solubility (Lead Optimization) K1 1. Dissolve in DMSO (High Concentration Stock) K2 2. Add to Aqueous Buffer (e.g., PBS pH 7.4) K1->K2 K3 3. Detect Precipitation (Immediate Reading) K2->K3 K4 Nephelometry (Light Scattering) or UV-Vis Spectroscopy K3->K4 T1 1. Add Excess Solid to Buffer (No DMSO) T2 2. Equilibrate (Shake for 24-48h) T1->T2 T3 3. Separate Phases (Filter or Centrifuge) T2->T3 T4 4. Quantify Supernatant (HPLC-UV Analysis) T3->T4

Comparison of kinetic and thermodynamic solubility workflows.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • System Preparation:

    • Prepare the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).

    • Develop and validate an HPLC-UV or LC-MS method for quantifying the compound, including the generation of a standard curve with known concentrations.[22]

  • Equilibration:

    • Add an excess amount of the solid compound (enough that some solid remains undissolved) to a known volume of the aqueous buffer in a sealed vial.

    • Agitate the vials on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).[22]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining microparticulates.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent (e.g., the mobile phase) to bring the concentration within the linear range of the standard curve.

    • Analyze the diluted sample by HPLC-UV or LC-MS.

    • Calculate the concentration in the original supernatant by back-calculating from the dilution factor. This concentration is the thermodynamic solubility.

Part 4: Spectroscopic and Structural Characterization

Expertise & Rationale: Unambiguous structural confirmation is paramount. NMR and IR spectroscopy provide a detailed fingerprint of the molecule, confirming its identity and providing insights into its conformation. For a novel bicyclic system, detailed NMR analysis is non-negotiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a rigid bicyclic system, ¹H NMR is particularly informative due to the fixed spatial relationships between protons, which give rise to characteristic coupling constants (J-values).[23]

  • Expected ¹H NMR Features:

    • Bridgehead Protons (H-C1, H-C5): These protons are expected to be in a unique chemical environment and should appear as complex multiplets.

    • Protons Adjacent to Oxygen (H₂-C2, H₂-C4): These protons will be deshielded by the electronegative oxygen atom and are expected to appear in the 3.5-4.5 ppm range. Their fixed dihedral angles to adjacent protons will result in distinct coupling patterns.[24]

    • Protons Adjacent to Nitrogen (H₂-C7): These protons will be deshielded, though typically less so than those adjacent to oxygen, appearing in the 2.5-3.5 ppm range.

    • N-H Proton: A broad singlet, the chemical shift of which will be dependent on solvent and concentration.

  • Expected ¹³C NMR Features:

    • Due to the molecule's symmetry, 4 distinct carbon signals are expected.

    • The carbons adjacent to the heteroatoms (C2, C4, C7) will be downfield compared to the bridgehead carbons (C1, C5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • Expected Key Absorptions:

    • N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region.

    • C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • C-O Stretch (Ether): A strong, characteristic absorption in the 1050-1150 cm⁻¹ region.

Part 5: Summary and Application in Drug Design

3-Oxa-6-azabicyclo[3.1.1]heptane represents a highly valuable building block for medicinal chemists. Its unique combination of properties—a rigid three-dimensional structure, achirality, and predicted low lipophilicity—positions it as an excellent isosteric replacement for morpholine to improve the ADME profile of drug candidates.

Summary of Physicochemical Profile:

ParameterPredicted/Calculated ValueRecommended Experimental MethodRationale for Importance
pKa To be determinedPotentiometric TitrationGoverns ionization, solubility, and target binding
logP -0.3 (XLogP3)Shake-Flask or HPLCMeasures lipophilicity, key for permeability and safety
Aqueous Solubility To be determinedShake-Flask (Thermodynamic)Critical for bioavailability and assay reliability

The empirical determination of the properties outlined in this guide is a critical next step. The resulting data will enable drug designers to make informed decisions, using this scaffold to create molecules with optimized potency, selectivity, and a superior pharmacokinetic profile, ultimately increasing the probability of clinical success.

References

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  • Walker, D. P., et al. (2011). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synlett.
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3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine as a Bioisostere in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2 -hybridized architectures to sp3 -rich, three-dimensional scaffolds is a defining trend in modern drug discovery. Among these, bridged bicyclic systems have emerged as premier bioisosteres for saturated heterocycles. This whitepaper provides an in-depth technical analysis of 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine (CAS: 2098077-86-0), an advanced N -amino derivative of the 3-oxa-6-azabicyclo[3.1.1]heptane core. By replacing the traditional N -aminomorpholine motif, this rigid, achiral building block offers superior metabolic stability, unique exit vector projection, and enhanced lipophilic efficiency (LipE), making it an invaluable tool for synthesizing next-generation hydrazones, pyrazoles, and kinase inhibitors.

Structural Rationale: The Evolution of the N -Aminomorpholine Bioisostere

Morpholine is a ubiquitous motif in medicinal chemistry, prized for its balanced lipophilicity and hydrogen-bond accepting capability. Its N -amino derivative, N -aminomorpholine, is frequently utilized to construct hydrazones (e.g., in antivirals) or as a side-chain in kinase inhibitors [1]. However, the morpholine ring is highly susceptible to cytochrome P450 (CYP450)-mediated α -oxidation, leading to rapid metabolic clearance and potentially toxic ring-opened metabolites.

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold resolves this by locking the heteroatoms into a rigid, bridged framework.

  • Causality of Stability: The bridged[3.1.1] architecture distorts the dihedral angles of the α -C-H bonds relative to the nitrogen lone pair. This stereoelectronic misalignment prevents the optimal orbital overlap required for CYP450-mediated hydrogen abstraction, drastically reducing intrinsic clearance ( CLint​ ) [2].

  • Achiral Nature: Unlike many substituted morpholines that introduce chiral centers (necessitating asymmetric synthesis or chiral resolution), the 3-oxa-6-azabicyclo[3.1.1]heptane core possesses a plane of symmetry, simplifying scale-up and regulatory profiling [3].

  • The 6-Amine Advantage: Functionalizing the bridgehead nitrogen to form 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine provides a direct, plug-and-play hydrazine equivalent. This allows medicinal chemists to install the bioisostere directly into triazine, pyrimidine, or pyrazole cores via standard condensation or nucleophilic aromatic substitution ( SN​Ar ) chemistries [4].

G M Morpholine Core (Flexible, High Clearance) NAM N-Aminomorpholine (Hydrazine Motif) M->NAM N-Amination BCH 3-Oxa-6-azabicyclo[3.1.1]heptane (Rigid, Achiral, Stable) M->BCH Bridged Isostere BCH_A 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine (Advanced Bioisostere) NAM->BCH_A Bioisosteric Replacement BCH->BCH_A N-Amination

Caption: Logical evolution from morpholine to the advanced 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine bioisostere.

Physicochemical Profiling & ADME Advantages

The incorporation of the[3.1.1] bridged system does not significantly perturb the overall lipophilicity compared to morpholine, but it dramatically increases the fraction of sp3 carbons ( Fsp3​ ). A higher Fsp3​ is statistically correlated with higher clinical success rates due to improved solubility and reduced promiscuity (off-target binding).

Comparative Data Summary
Property N -Aminomorpholine3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine
Molecular Formula C4​H10​N2​O C5​H10​N2​O
Molecular Weight 102.14 g/mol 114.15 g/mol
Fraction sp3 ( Fsp3​ ) 1.001.00 (Higher 3D rigidity)
cLogP (Core) ~ -0.8~ -0.6
CYP450 Stability Low ( α -oxidation)High (Stereoelectronic blocking)
Exit Vector Angle ~ 109° (Chair)~ 115° (Bridged distortion)
Chirality AchiralAchiral

Note: The slight widening of the exit vector angle in the [3.1.1] system allows it to probe novel chemical space within kinase hinge-binding regions, often resulting in enhanced target selectivity [5].

Synthetic Methodology: Accessing the Bridged Hydrazine

To utilize this bioisostere, robust access to the 6-amine derivative is required. The synthesis relies on the foundational construction of the 3-oxa-6-azabicyclo[3.1.1]heptane core, followed by late-stage electrophilic amination.

Experimental Protocol: Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine

Phase 1: Core Construction (Adapted from Walker et al.) [3]

  • Starting Material: Begin with inexpensive glutaryl chloride.

  • Cyclization: Convert to the corresponding cis/trans-diester, followed by reduction to the diol.

  • Tosylation & Bridging: Convert the diol to a ditosylate. React with benzylamine ( BnNH2​ ) under high dilution to facilitate intramolecular SN​2 transannular cyclization, yielding the N -benzyl-3-oxa-6-azabicyclo[3.1.1]heptane.

  • Deprotection: Perform hydrogenolysis ( H2​ , Pd/C ) to remove the benzyl group, yielding the secondary amine core (often isolated as a hydrotosylate or trifluoroacetate salt) [6].

Phase 2: Electrophilic N-Amination Causality of Reagent Choice: Direct amination of secondary amines requires a reagent that transfers an NH2+​ equivalent without over-oxidizing the substrate. N-Boc-3-(4-cyanophenyl)oxaziridine is preferred over chloramine due to higher yields and easier purification.

  • Free-basing: Neutralize the 3-oxa-6-azabicyclo[3.1.1]heptane salt with K2​CO3​ in dichloromethane (DCM).

  • Amination: Add 1.1 equivalents of N-Boc-3-(4-cyanophenyl)oxaziridine at 0 °C. Stir for 4 hours, allowing the solution to warm to room temperature.

  • Intermediate Isolation: Purify the resulting N-Boc-hydrazine derivative via silica gel chromatography.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature.

  • Isolation: Evaporate the solvent to yield 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine hydrochloride as a highly pure, self-validating crystalline solid ready for downstream coupling.

G Start Glutaryl Chloride Derivatives Cyclization Intramolecular Cyclization (Transannular SN2) Start->Cyclization Core 3-Oxa-6-azabicyclo[3.1.1]heptane Core (Secondary Amine) Cyclization->Core Electrophile Electrophilic Amination (N-Boc-oxaziridine) Core->Electrophile Deprotection Acidic Deprotection (HCl in Dioxane) Electrophile->Deprotection Product 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine (Final Building Block) Deprotection->Product

Caption: Step-by-step synthetic workflow for generating the 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine building block.

Application in Drug Design: Kinase Inhibitors and Hydrazone Scaffolds

The primary utility of 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine lies in its ability to seamlessly replace N -aminomorpholine in established pharmacophores.

Antiviral and Anticancer Hydrazones

Hydrazones derived from N -aminomorpholine and functionally substituted benzaldehydes have demonstrated potent antiviral (e.g., against Influenza H1N1) and anticancer properties [1]. By substituting the morpholine ring with the [3.1.1] bioisostere, researchers can maintain the critical hydrogen-bonding network (via the oxygen atom) required for target binding, while significantly extending the molecule's half-life ( t1/2​ ) in vivo. The rigid structure also reduces the entropic penalty upon binding to viral neuraminidase or hemagglutinin targets.

Kinase Inhibitors (mTOR and AXL)

In the development of highly selective kinase inhibitors, such as those targeting mTOR (e.g., PQR620 analogs) or AXL receptor tyrosine kinases, morpholine rings are often used to engage the hinge region of the kinase domain [6][7]. When the 6-amine derivative is reacted with β -ketoesters or diketones, it forms bicyclic-substituted pyrazoles. These pyrazoles act as potent hydrogen bond donors/acceptors in the ATP-binding pocket. The 3-oxa-6-azabicyclo[3.1.1]heptane moiety projects into the solvent-exposed region or a hydrophobic sub-pocket, improving the pharmacokinetic profile—specifically oral exposure (AUC) and brain penetrance—without the metabolic liabilities of standard morpholine[7].

Conclusion

The integration of 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine into the medicinal chemist's toolkit represents a significant leap in bioisosteric design. By addressing the inherent metabolic weaknesses of N -aminomorpholine while preserving its favorable physicochemical traits, this bridged bicyclic hydrazine enables the development of safer, more efficacious therapeutics. As synthetic methodologies for these sp3 -rich scaffolds become increasingly scalable, their presence in clinical pipelines is expected to grow exponentially.

References

  • K. K. Ilyashenko, et al. "Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine." Molecules, 2024.[Link]

  • J. Kanazawa, M. Uchiyama. "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane." Synlett, 2019.[Link]

  • T. Iida, et al. "Practical and Facile Access to Bicyclo[3.1.1]Heptanes: Potent Bioisosteres of Meta-Substituted Benzenes." J. Am. Chem. Soc., 2022.[Link]

  • A. Zask, et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor." J. Med. Chem., 2018.[Link]

  • ACS Publications. "Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors." J. Med. Chem., 2025.[Link]

De Novo Synthesis Pathway of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bridged bicyclic morpholines are rapidly emerging as critical sp³-rich pharmacophores in modern medicinal chemistry. They offer superior metabolic stability, improved aqueous solubility, and tunable lipophilicity compared to traditional flat, sp²-hybridized rings. Among these, the 3-oxa-6-azabicyclo[3.1.1]heptane core is highly valued as an achiral morpholine isostere[1].

This technical whitepaper details the de novo synthesis of its N-amino derivative, 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine , an advanced hydrazine building block. Designed for researchers and drug development professionals, this guide breaks down the 8-step synthetic pathway, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine, can be disconnected at the exocyclic N–N bond, revealing the secondary amine (3-oxa-6-azabicyclo[3.1.1]heptane) as the immediate precursor. The bicyclic core itself is constructed via an intramolecular etherification of a cis-azetidine-2,4-diyldimethanol intermediate. This intermediate is traced back to an azetidine-2,4-dicarboxylate, which is synthesized via a double nucleophilic displacement of a 2,4-dibromoglutarate using benzylamine[1].

ForwardSynthesis SM Glutaryl Chloride Int1 Diethyl 2,4-dibromoglutarate SM->Int1 1. Br2, SOCl2 2. EtOH Int2 Diethyl cis-1-benzylazetidine-2,4-dicarboxylate Int1->Int2 BnNH2, Et3N, Heat (cis/trans equilibration) Int3 cis-1-Benzylazetidine-2,4-diyldimethanol Int2->Int3 LiAlH4, THF, 0 °C Int4 cis-N-Boc-azetidine-2,4-diyldimethanol Int3->Int4 H2, Pd/C, Boc2O, MeOH Int5 tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate Int4->Int5 Ts2O, NaH, THF, 40 °C Int6 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate Int5->Int6 TsOH·H2O, EtOH, Reflux Target 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine Int6->Target HOSA, NaOH, H2O, 0 °C

Figure 1: Eight-step de novo synthetic workflow from glutaryl chloride to the target N-amino morpholine.

Synthetic Methodology & Causality

Phase 1: Construction of the Azetidine Core

The synthesis initiates with the alpha-bromination of inexpensive glutaryl chloride, followed by esterification to yield diethyl 2,4-dibromoglutarate[1]. The critical ring-forming step involves the reaction of this dibromide with benzylamine. This double S_N2 displacement forms the highly strained 4-membered azetidine ring.

  • Causality Check: The cyclization inherently produces a mixture of cis and trans isomers. Because the subsequent oxa-bridge formation requires the hydroxymethyl groups to be oriented on the same face of the azetidine ring, thermodynamic equilibration (via prolonged heating or base catalysis) is mandatory to enrich the cis-isomer[1].

Phase 2: Bridging the Oxa-Ring

Following the reduction of the cis-diester to the corresponding diol using LiAlH₄, the benzyl protecting group is swapped for a Boc group via hydrogenolysis. The bridging step utilizes p-toluenesulfonic anhydride (Ts₂O) and sodium hydride (NaH)[1].

  • Scientist's Insight: Why not use standard Mitsunobu conditions? The severe steric strain of the azetidine ring makes standard activation prone to elimination pathways. By using Ts₂O/NaH, one hydroxyl group is selectively tosylated while the other is deprotonated. This facilitates a highly efficient, strain-overcoming intramolecular S_N2 attack to form the 3-oxa bridge[1]. Deprotection with p-toluenesulfonic acid (TsOH) subsequently yields the stable secondary amine hydrotosylate[1].

Phase 3: Electrophilic N-Amination

The final transformation requires the conversion of the secondary amine to a hydrazine derivative. Hydroxylamine-O-sulfonic acid (HOSA) is selected as the optimal aminating agent.

  • Causality Check: HOSA is a highly polar, metal-free electrophilic nitrogen source[2]. In an alkaline environment, the secondary amine acts as a nucleophile, attacking the nitrogen of HOSA and displacing the sulfite leaving group[3]. This method avoids the over-alkylation issues common with other hydrazine syntheses and operates efficiently in aqueous media[2].

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and the analytical markers required to validate the success of each synthetic step, ensuring a self-validating workflow.

StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (Self-Validation)
1 Halogenation / EsterificationBr₂, SOCl₂, then EtOH85%IR: Strong C=O stretch at ~1735 cm⁻¹
2 Azetidine Ring FormationBnNH₂, Et₃N, Heat45%*¹H-NMR: Benzyl CH₂ singlet at ~3.8 ppm
3 Ester ReductionLiAlH₄, THF, 0 °C92%Disappearance of ethyl ester signals
4 Protecting Group SwapH₂, Pd/C, Boc₂O, MeOH88%¹H-NMR: Boc t-butyl singlet at 1.45 ppm
5 Bicyclic EtherificationTs₂O, NaH, THF, 40 °C65%¹³C-NMR: Bridging CH₂-O carbons at ~70 ppm
6 Boc DeprotectionTsOH·H₂O, EtOH, Reflux95%Formation of white precipitate (TsOH salt)
7 Electrophilic N-AminationHOSA, NaOH, H₂O, 0 °C70%LC-MS:[M+H]⁺ at m/z 115.1

*Yield based on the isolation of the required cis-isomer after equilibration.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate
  • Preparation: Dissolve cis-N-Boc-azetidine-2,4-diyldimethanol (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add NaH (60% dispersion in mineral oil, 3.0 eq) in portions at room temperature. Stir for 1 hour until hydrogen evolution ceases.

  • Cyclization: Cool the reaction mixture to 0 °C. Add a solution of p-toluenesulfonic anhydride (1.0 eq) in THF dropwise[1].

  • Heating: Warm the mixture to 40 °C and stir for 16 hours.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Self-Validation: TLC should show the disappearance of the highly polar diol spot and the appearance of a less polar, non-UV active spot (visualized with KMnO₄ stain). Purify via flash chromatography.

Protocol B: Deprotection to 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate
  • Reaction: Suspend the Boc-protected bicyclic compound (1.0 eq) and p-toluenesulfonic acid monohydrate (1.2 eq) in ethanol[1].

  • Reflux: Heat the mixture to reflux for 1 hour.

  • Isolation: Cool to room temperature and concentrate in vacuo. Triturate the resulting oil with diethyl ether and THF to induce precipitation[1].

  • Validation: Filter and dry the white solid.

    • Self-Validation: ¹H-NMR in D₂O must show the complete absence of the Boc singlet at 1.45 ppm and the presence of aromatic tosylate protons.

Protocol C: N-Amination using HOSA
  • Free-Basing: Dissolve the hydrotosylate salt (1.0 eq) in a minimal amount of water. Add 2.5 eq of NaOH and cool the solution to 0 °C.

  • Amination: Dissolve Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in cold water.

    • Pro-Tip: HOSA is highly susceptible to hydrolysis in alkaline media[3]. Always add the HOSA solution dropwise to the pre-cooled amine/base mixture, never the reverse, to ensure the amination rate outcompetes reagent degradation. Furthermore, ensure the reagent is freshly titrated (iodometric) before use to confirm purity[2].

  • Stirring: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Extraction & Validation: Extract the aqueous layer with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

    • Self-Validation: LC-MS analysis of the crude must display a prominent [M+H]⁺ peak at m/z 115.1. The ¹H-NMR should reveal a new broad singlet integrating for 2 protons (N-NH₂) that successfully exchanges with D₂O.

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 44(18), 2859-2862.
  • Grokipedia. (n.d.). Hydroxylamine-O-sulfonic acid.
  • Benchchem. (n.d.). Hydroxylamine-O-sulfonic Acid | Reagent for Research.

Sources

The Structural Elucidation of 3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives: A Technical Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Architectural Blueprint of Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is relentless. Among these, rigid, saturated bicyclic systems have emerged as powerful tools to replace traditional aromatic rings, offering improved solubility, metabolic stability, and three-dimensional complexity. The 3-oxa-6-azabicyclo[3.1.1]heptane core, a conformationally constrained morpholine isostere, represents a significant building block in this endeavor.[1] Its unique architecture provides a defined exit vector for substituents, crucial for optimizing interactions with biological targets. This guide provides an in-depth technical overview of the single-crystal X-ray diffraction analysis of this important scaffold, from the foundational steps of synthesis and crystallization to the intricacies of structure solution and interpretation. It is intended for researchers, scientists, and drug development professionals who seek to leverage the power of crystallography to rationalize and propel their molecular design efforts.

The Strategic Imperative: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target molecule. The first practical synthesis of the 3-oxa-6-azabicyclo[3.1.1]heptane core was achieved via a seven-step sequence from inexpensive starting materials, yielding the hydrotosylate salt.[1] The choice to form a salt is a critical and often necessary strategy in X-ray crystallography.

Why Form a Salt? The Rationale Behind Crystallization-Friendly Derivatives

Small, often oily or low-melting, organic molecules like the parent 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine can be notoriously difficult to crystallize. The formation of a salt with a suitable counter-ion, such as tosylate or chloride, introduces several advantages:

  • Increased Rigidity and Melting Point: Salts are typically higher melting solids, which is a good indicator of a more stable and ordered crystal lattice.

  • Stronger Intermolecular Interactions: The ionic interactions and hydrogen bonding opportunities provided by the salt and its counter-ion create a more robust network, guiding the molecules into a well-ordered crystalline array.

  • Improved Handling and Stability: Crystalline salts are generally easier to handle, purify, and store than their freebase counterparts.

Experimental Protocol: A Representative Crystallization Approach

While specific conditions are highly substrate-dependent, a general protocol for obtaining diffraction-quality crystals of a bicyclic amine salt, such as the hydrotosylate or hydrochloride, is outlined below. This protocol is a composite of standard techniques proven effective for small organic molecules.

Objective: To grow single crystals suitable for X-ray diffraction.

Materials:

  • Purified 3-oxa-6-azabicyclo[3.1.1]heptane salt (e.g., hydrotosylate).

  • A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

  • Small, clean glass vials (e.g., 4 mL).

  • Syringes and 0.22 µm filters.

Step-by-Step Methodology:

  • Solubility Screening: Begin by testing the solubility of a small amount of the compound (1-2 mg) in various solvents (0.1-0.2 mL) at room temperature and with gentle heating. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Solvent System Selection: Often, a binary solvent system is most effective. This typically consists of a "good" solvent in which the compound is soluble, and a "poor" solvent (or anti-solvent) in which it is insoluble. The goal is to create a supersaturated solution from which crystals can slowly form. Common pairs include methanol/diethyl ether, ethanol/heptane, or ethyl acetate/hexane.

  • The Slow Evaporation Method:

    • Dissolve the compound in a minimal amount of a relatively volatile "good" solvent to create a near-saturated solution.

    • Filter the solution through a 0.22 µm filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap that has been pierced with a needle or with parafilm with small pinholes. This allows for the slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.

  • The Vapor Diffusion Method (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip. In a sealed well, place a larger reservoir (0.5-1.0 mL) of a "poor" solvent. Invert the coverslip and seal the well. The vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

    • Sitting Drop: The principle is the same, but the drop of the compound solution is placed on a small pedestal within the sealed well containing the reservoir of the "poor" solvent.

  • The Slow Cooling Method:

    • Prepare a saturated solution of the compound in a suitable solvent or solvent mixture at an elevated temperature.

    • Filter the hot solution into a clean, pre-warmed vial.

    • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or an insulated box) to allow for very slow cooling to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

From Crystal to Data: The X-ray Diffraction Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of determining its three-dimensional structure can begin. This workflow is a cornerstone of chemical crystallography.

XRay_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination Crystal_Selection 1. Crystal Selection & Mounting Data_Collection 2. X-ray Diffraction Experiment Crystal_Selection->Data_Collection Data_Processing 3. Data Integration & Scaling Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution 4. Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection File (hkl) Structure_Refinement 5. Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Structure_Validation 6. Validation & Analysis Structure_Refinement->Structure_Validation Refined Model (CIF)

Caption: The core workflow in small molecule X-ray crystallography.

Step 1: Crystal Selection and Mounting A visually clear, well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling in a stream of cold nitrogen gas (around 100 K). This cryogenic cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam.

Step 2: Data Collection The mounted crystal is placed in a diffractometer. A focused beam of monochromatic X-rays (e.g., from a copper or molybdenum source) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of spots (reflections) that are recorded by a detector.

Step 3: Data Processing The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of collected reflections are integrated, scaled, and corrected for experimental factors to produce a reflection file.

Step 4: Structure Solution (Solving the Phase Problem) The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment. This is known as the "phase problem." For small molecules, "direct methods" are typically used to computationally estimate the initial phases, which allows for the calculation of an initial electron density map. This map reveals the positions of the heavier atoms.

Step 5: Structure Refinement An initial atomic model is built based on the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to achieve the best possible fit between the observed diffraction data (F_obs) and the calculated data from the model (F_calc). Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Step 6: Validation and Analysis The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. The final model, including all relevant crystallographic data, is typically reported in a standard Crystallographic Information File (CIF).

Case Study: Structural Analysis of a Bicyclic Amine Scaffold

While the specific crystallographic data for 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine hydrotosylate is not publicly available in crystallographic databases as of this writing, we can examine the crystal structure of a closely related compound, a substituted 6-azabicyclo[3.1.1]heptane derivative, to illustrate the key analytical insights gained from such an experiment.[2] X-ray diffraction studies on these systems are crucial for understanding their three-dimensional shape, which is paramount for their application as isosteres.[2][3]

Key Crystallographic Data (Representative Example)

The following table presents typical data that would be found in the CIF file for a bicyclic amine crystal structure. Note: These values are illustrative and based on published data for similar scaffolds.

ParameterRepresentative ValueSignificance
Crystal Data
Chemical FormulaC₁₂H₂₀N₂O₃Defines the atomic composition of the asymmetric unit.
Formula Weight240.30 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 10.5, b = 8.2, c = 14.1The lengths of the unit cell axes.
α, β, γ (°)α = 90, β = 105.5, γ = 90The angles between the unit cell axes.
Volume (ų)1170The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Data Collection & Refinement
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature100(2) KThe temperature at which data was collected.
Reflections Collected10500Total number of diffraction spots measured.
Independent Reflections2400Number of unique reflections after accounting for symmetry.
R_int0.035A measure of the agreement between symmetry-equivalent reflections. Lower is better.
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115R-factors are measures of the agreement between the model and the data. R₁ < 0.05 is considered good.
Goodness-of-Fit (GoF)1.05Should be close to 1.0 for a good refinement.
Conformational Analysis: The Power of 3D Visualization

The primary output of an X-ray crystallography experiment is the precise three-dimensional arrangement of atoms. For scaffolds like 3-oxa-6-azabicyclo[3.1.1]heptane, this allows for a definitive determination of the ring conformation. The piperidine ring within related 6-azabicyclo[3.1.1]heptane structures has been shown to adopt either a "chair" or an unusual "boat" conformation depending on the substitution pattern.[2][4] This is a critical piece of information for drug designers, as the conformation dictates the spatial orientation of substituents and thus their ability to interact with a target protein.

Caption: Key structural insights derived from the X-ray crystal structure.

Conclusion: From Data to Design

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of molecules like 3-oxa-6-azabicyclo[3.1.1]heptane.[2] This technique is not merely an analytical endpoint but a powerful engine for discovery. By providing a precise atomic-level blueprint, it validates synthetic routes, elucidates conformational preferences, and informs the rational design of next-generation therapeutic agents. The protocols and principles outlined in this guide serve as a roadmap for researchers aiming to harness the full potential of this indispensable technique in the structural elucidation of novel and impactful chemical entities.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

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Methodological & Application

Application Note: Advanced Buchwald-Hartwig Cross-Coupling of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of highly polar, conformationally restricted bioisosteres is a cornerstone of modern medicinal chemistry. 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine —an N -amino bridged morpholine analog—offers exceptional metabolic stability and improved aqueous solubility compared to standard morpholines[1]. However, conjugating this bicyclic hydrazine to aryl scaffolds via transition-metal catalysis presents significant mechanistic hurdles. This application note provides a comprehensive, self-validating protocol for the Buchwald-Hartwig cross-coupling of 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine, detailing the causality behind catalyst selection, reaction optimization, and analytical validation.

Mechanistic Causality: Overcoming Hydrazine Coupling Challenges

The Buchwald-Hartwig amination of N -amino compounds (hydrazines) is notoriously plagued by a parasitic degradation pathway: the reductive cleavage of the weak N–N bond (dehydrazination)[2].

When standard, flexible phosphine ligands (e.g., PPh 3​ or dppf) are employed, the intermediate Pd(II)-aryl-hydrazido complex is sufficiently long-lived to undergo an intramolecular oxidative addition into the N–N bond. This destroys the bicyclic nucleophile and yields undesired anilines or arenes[3].

The Ligand Causality: To circumvent N–N cleavage, the catalytic cycle must be heavily biased toward rapid reductive elimination. Bulky, electron-rich biarylphosphine ligands—specifically BrettPhos or tBuBrettPhos —are strictly required[4]. The extreme steric bulk of these ligands forces the aryl and hydrazido groups into close proximity, accelerating the C–N reductive elimination step to outcompete the N–N cleavage pathway[5]. Furthermore, the use of mild inorganic bases (e.g., Cs 2​ CO 3​ ) prevents the base-mediated decomposition of the sensitive N -amino bicyclic substrate, a common failure point when using strong alkoxides like NaOtBu.

Mechanism Pd0 Pd(0)L Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OA + Ar-X Coord Amine Coordination & Deprotonation OA->Coord + Bicyclic Hydrazine + Base RE Reductive Elimination (Sterically Accelerated) Coord->RE Bulky Ligand (e.g., BrettPhos) NNCleavage N-N Bond Cleavage (Parasitic Pathway) Coord->NNCleavage Small/Flexible Ligand RE->Pd0 Catalyst Regeneration Product N-Aryl Bicyclic Hydrazine Desired Product RE->Product Degradation Dehydrazination (Anilines / Arenes) NNCleavage->Degradation

Caption: Pd-catalyzed N-amino coupling catalytic cycle highlighting the critical reductive elimination.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine with a model electrophile (4-bromotoluene). The data illustrates the critical interplay between the precatalyst, ligand sterics, and base selection.

EntryPrecatalystLigandBaseSolvent (Temp)Target Yield (%)N-N Cleavage (%)
1Pd 2​ (dba) 3​ XantPhosNaOtBuToluene (100 °C)15%65%
2Pd(OAc) 2​ BINAPCs 2​ CO 3​ 1,4-Dioxane (90 °C)35%40%
3Pd(BrettPhos)G3BrettPhosNaOtBu1,4-Dioxane (80 °C)60%25%
4 Pd(BrettPhos)G3 BrettPhos Cs 2​ CO 3​ 1,4-Dioxane (80 °C) 92% < 5%

Conclusion: Entry 4 represents the optimized, self-validating system. The G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring high thermal activation, while Cs 2​ CO 3​ protects the integrity of the bicyclic hydrazine.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Visual cues and specific mass-spectrometry shifts are embedded to ensure the operator can verify the reaction's integrity at every stage.

Workflow S1 Step 1 Inert Setup S2 Step 2 Reagent Addition S1->S2 S3 Step 3 Catalyst Activation S2->S3 S4 Step 4 Thermal Coupling S3->S4 S5 Step 5 LC-MS Validation S4->S5 S6 Step 6 Purification S5->S6

Caption: Standardized experimental workflow for the Buchwald-Hartwig coupling of bicyclic hydrazines.

Materials & Reagents
  • Nucleophile: 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine (1.2 equiv)

  • Electrophile: Aryl bromide or chloride (1.0 equiv)

  • Catalyst: (2–5 mol%)[4]

  • Base: Anhydrous Cesium Carbonate (Cs 2​ CO 3​ , 2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Execution
  • Inert Atmosphere Setup: Oven-dry a Schlenk flask or sealable reaction vial equipped with a magnetic stir bar. Transfer to an argon-filled glovebox.

  • Solid Reagent Addition: Add the aryl halide (1.0 mmol), Pd(BrettPhos)G3 (0.02 mmol, 2 mol%), and Cs 2​ CO 3​ (2.0 mmol) to the vial.

  • Nucleophile Addition: Add 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine (1.2 mmol). Note: If the amine is supplied as an HCl salt, increase Cs 2​ CO 3​ to 3.0 equiv to ensure in-situ free-basing.

  • Solvent & Activation: Add 5.0 mL of degassed 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Thermal Coupling: Place the vial in a pre-heated aluminum block at 80 °C.

    • Visual Validation: Within 5–10 minutes, the suspension should transition from a pale yellow/orange mixture to a deep red or burgundy homogeneous solution. This color shift confirms the successful activation of the G3 precatalyst into the active Pd(0)L species.

  • Reaction Monitoring: Stir vigorously (800 rpm) for 4–12 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

Analytical Validation & Workup
  • LC-MS Self-Validation Check:

    • Success Indicator: An [M+H]+ peak corresponding to (MWArX​+114.15−MWHX​) .

    • Failure Indicator (N-N Cleavage): An [M+H]+ peak at (MWArX​−MWX​+16) indicates the formation of the parasitic primary aniline byproduct, signaling that the ligand sterics were insufficient or the temperature was too high.

  • Quenching: Once complete, cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the aryl scaffold's polarity) to yield the pure N -aryl bicyclic hydrazine.

References

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Walker, D. P., Eklov, B. M., & Bedore, M. W. Synthesis, 2012, 44(18), 2859-2862.[Link][1]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Lundgren, R. J., & Stradiotto, M. Angewandte Chemie International Edition, 2010, 49(46), 8686-8690.[Link][2]

  • Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. Shu, S., et al. The Journal of Organic Chemistry, 2025.[Link][3]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Ruiz-Castillo, P., & Buchwald, S. L. Chemical Reviews, 2016, 116(19), 12564-12649.[Link][4]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Shen, Q., Shekhar, S., Stambuli, J. P., & Hartwig, J. F. Journal of the American Chemical Society, 2006, 128(12), 4101-4111.[Link][5]

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3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine building blocks for PROTAC synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine as a Rigidifying Building Block for PROTAC Synthesis

Introduction & Strategic Rationale

In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the E3 ligase ligand and the protein of interest (POI) warhead is as critical as the ligands themselves[1]. Historically, flexible alkyl and polyethylene glycol (PEG) chains have been the default choices. However, highly flexible linkers incur a massive entropic penalty upon ternary complex formation and can suffer from metabolic liabilities[2].

To overcome these limitations, the incorporation of rigid bicyclic systems has emerged as a premier strategy[]. The building block 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine is an advanced, achiral morpholine isostere[4]. By featuring an N-amino group (a hydrazine derivative) on a bridged bicyclic morpholine core, this molecule provides a unique orthogonal handle for conjugation. It allows chemists to synthesize highly stable aza-amide or hydrazone linkages, pre-organizing the PROTAC into a bioactive conformation while perfectly mimicking the favorable aqueous solubility and lipophilicity of standard morpholine[4].

Physicochemical Profiling of Linker Chemistries

The following table summarizes the quantitative and qualitative advantages of utilizing the 3-oxa-6-azabicyclo[3.1.1]heptane core compared to traditional linker motifs[2],[5].

PropertyAlkyl ChainsPEG Chains3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine
Conformational Flexibility HighHighLow (Rigidified 3D Vector)
Entropic Penalty (Binding) HighHighLow
Aqueous Solubility PoorExcellentExcellent
Metabolic Stability HighModerate (Oxidation prone)High (Protease resistant)
cLogP Contribution +0.5 per CH₂-0.1 per unit~ -0.8 (Morpholine-like)

Causality in Experimental Design

Why choose an N-amino bicyclic system? The causality lies in the thermodynamics of the ternary complex and the chemical stability of the resulting bond. Standard amides in PROTACs can be susceptible to in vivo amidase cleavage. When the primary amine of 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine is coupled to a carboxylic acid, it forms an aza-amide (hydrazide). The lone-pair repulsion between the adjacent nitrogen atoms restricts rotation around the N-N bond, locking the linker's conformation and drastically reducing the entropic cost of folding during ternary complex formation[]. Furthermore, aza-amides are virtually invisible to native human proteases, ensuring prolonged intracellular half-lives[5].

Workflow Visualization

G Acid PROTAC Intermediate (R-COOH) Coupling HATU / DIPEA Anhydrous DMF Acid->Coupling Amine 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine (N-NH2 Handle) Amine->Coupling Product Aza-Amide Conjugate (Rigidified Vector) Coupling->Product Condensation

Synthesis workflow for generating rigid aza-amide linkages in PROTACs.

G Target Protein of Interest Linker Bicyclic Aza-Amide Linker (Low Entropic Penalty) Target->Linker Warhead Binding Complex Stable Ternary Complex Target->Complex E3 E3 Ubiquitin Ligase E3->Linker Ligand Binding E3->Complex Linker->Complex Proximity Induction Degradation Target Degradation Complex->Degradation Ubiquitination

Mechanism of action for PROTACs utilizing rigid bicyclic morpholine isosteres.

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic Aza-Amide PROTAC Precursor

Objective: Conjugate 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine to a carboxylate-functionalized E3 Ligase ligand (e.g., Pomalidomide-COOH). Causality in Design: The N-amino group is a hydrazine derivative, which is inherently less nucleophilic than a standard primary alkyl amine due to the electron-withdrawing nature of the adjacent morpholine-like nitrogen. Therefore, highly efficient coupling reagents like HATU are mandatory to generate the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the reaction to completion.

Step-by-Step Methodology:

  • Activation: In an oven-dried 10 mL round-bottom flask under an N₂ atmosphere, dissolve the E3 ligase-COOH intermediate (0.5 mmol) in anhydrous DMF (3.0 mL). Add HATU (0.55 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq).

  • Pre-activation Window: Stir the mixture at room temperature for exactly 10 minutes. Self-Validation: The solution will typically transition to a pale yellow color, indicating the successful formation of the active HOAt ester.

  • Coupling: Add 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine (0.6 mmol, 1.2 eq) dropwise or in small portions to maintain thermal control.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the starting acid mass and the appearance of the [M+H]⁺ corresponding to the aza-amide. The rigid aza-amide may present as two closely eluting peaks (rotamers) on the LC trace due to restricted N-N bond rotation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Quality Control and Structural Validation

Objective: Ensure the structural integrity and absolute purity of the rigidified conjugate before final PROTAC assembly. Causality in Design: Impurities in PROTAC synthesis (especially unreacted warheads or E3 ligands) can act as competitive inhibitors, triggering a false "hook effect" during cellular degradation assays[5]. Absolute purity is non-negotiable.

Step-by-Step Methodology:

  • Preparative HPLC: Purify the crude residue using reverse-phase HPLC (C18 column, gradient of 10-90% MeCN in H₂O with 0.1% TFA).

  • Lyophilization: Collect the pure fractions and lyophilize to yield the aza-amide conjugate as a TFA salt.

  • NMR Verification: Dissolve the product in DMSO-d₆. Self-Validation: In the ¹H-NMR spectrum, the aza-amide NH proton typically appears significantly downfield (δ 9.5 - 10.5 ppm) compared to standard amides. Additionally, the complex splitting pattern of the bridgehead protons of the 3-oxa-6-azabicyclo[3.1.1]heptane core will confirm the intact bicyclic structure.

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 44(18), 2859-2862. 4

  • Precise PEG LLC. (n.d.). Linkers in PROTACs.2

  • BOC Sciences. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC / NIH. 1

  • Chung, C. K., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC / NIH. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers and drug development professionals working with rigid, sp3 -rich morpholine and piperidine isosteres.

The target compound, 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine , is a highly strained, bridged bicyclic hydrazine derivative. Synthesizing this core presents unique challenges—primarily due to the steric hindrance of the 3.1.1 bicyclic system, the volatility of the intermediates, and the high water-solubility of the final N-amino product. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your experimental yield.

System Overview & Synthetic Workflow

The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine generally requires a multi-step approach: constructing the sterically demanding bicyclic core from a dicarboxylic acid precursor, deprotecting the secondary amine, and finally performing an electrophilic N-amination.

G A Dicarboxylic Acid Precursor B 3-Oxa-6-azabicyclo[3.1.1]heptane Core (Boc-protected) A->B Pb(OAc)4 Oxidative Decarboxylation C Free Secondary Amine Intermediate B->C TFA / DCM Deprotection D 3-Oxa-6-azabicyclo[3.1.1]heptan- 6-amine (Target) C->D HOSA, Base N-Amination

Figure 1: General synthetic workflow for 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine.

Diagnostic FAQs & Troubleshooting Guides

Q1: Why is my yield consistently below 40% during the N-amination step with HOSA?

A: Hydroxylamine-O-sulfonic acid (HOSA) is a powerful electrophilic aminating agent, but it exists as a zwitterion ( +H3​N−OSO3−​ )[1]. In the context of sterically hindered bridged bicyclic morpholines[2], the secondary amine's nucleophilicity is physically restricted. If the reaction is run in standard aqueous biphasic conditions (e.g., NaOH/Water), the highly polar HOSA fails to interact efficiently with the organic-soluble bicyclic amine, leading to poor collision frequency and low conversion.

Causality & Solution: Switch to anhydrous conditions using Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). By deprotonating the secondary amine first, you generate a highly nucleophilic amide anion that can readily attack the electrophilic nitrogen of HOSA, displacing the sulfate leaving group[3].

Mechanism A HOSA (Zwitterion) +H3N-OSO3- B Aqueous Base (NaOH) Poor Organic Solubility A->B Aqueous Conditions C Anhydrous Base (NaH) Forms Nucleophilic Amide A->C Anhydrous (DMF) D Biphasic System: Low Yield (<40%) B->D Steric Hindrance Prevents Collision E Homogeneous Attack: High Yield (>75%) C->E Direct Electrophilic Amination

Figure 2: Impact of solvent and base selection on HOSA-mediated N-amination yield.

Q2: I am experiencing significant product loss during the final aqueous workup. How can I improve recovery?

A: 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine is a low-molecular-weight (MW 114.15 g/mol ), highly polar hydrazine derivative. It possesses significant water solubility. Standard liquid-liquid extraction with ethyl acetate or dichloromethane (DCM) will result in massive yield losses to the aqueous phase.

Causality & Solution: Avoid aqueous workup entirely. Quench the DMF reaction mixture with a minimal amount of cold water (just enough to destroy unreacted NaH), and concentrate the mixture under high vacuum to remove the DMF. Purify the crude residue directly via reverse-phase chromatography (C18). Alternatively, form a less soluble, stable salt (e.g., a hydrotosylate salt) which can be precipitated directly from organic solvents like diethyl ether or acetone[2].

Q3: During the core construction via oxidative decarboxylation, I observe ring-opened byproducts. What causes this?

A: The synthesis of the 3.1.1 bicyclic core often utilizes Pb(OAc)4​ -mediated oxidative decarboxylation of a dicarboxylic acid precursor[4]. The 3-oxa-6-azabicyclo[3.1.1]heptane system is highly strained. Elevated temperatures or prolonged reaction times during the Pb(OAc)4​ addition lead to radical-mediated over-oxidation and subsequent cleavage of the oxetane/cyclobutane-equivalent ring.

Causality & Solution: Maintain strict thermodynamic control. Add Pb(OAc)4​ in small portions while keeping the reaction strictly below 40 °C[4]. Ensure the solvent (e.g., benzene or toluene) is rigorously degassed with argon to prevent unwanted oxygen-radical side reactions.

Quantitative Data: N-Amination Optimization

To illustrate the impact of reaction conditions on the amination of the 3-oxa-6-azabicyclo[3.1.1]heptane core, review the following optimization matrix based on field-validated trials:

Aminating AgentBaseSolventTemperatureYield (%)Mechanistic Observation
HOSA (1.2 eq)NaOH (aq)Water / THF0 °C to RT35%Poor solubility of organic substrate; biphasic limits collision.
HOSA (1.5 eq) K2​CO3​ AcetonitrileReflux42%Thermal degradation of HOSA prior to amination.
HOSA (1.5 eq) NaH (60%) Anhydrous DMF 0 °C to RT 78% Optimal conversion; homogeneous nucleophilic attack.
NH2​Cl NH3​ Diethyl Ether-10 °C22%High volatility of reagent; incomplete reaction.
O-Tosylhydroxylamine K2​CO3​ DCMRT55%Significant side-product formation; difficult purification.

Validated Experimental Protocol

Standard Operating Procedure: Anhydrous N-Amination of 3-Oxa-6-azabicyclo[3.1.1]heptane

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: System Preparation & Deprotonation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (10 mL/mmol of substrate).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add a solution of the free secondary amine, 3-oxa-6-azabicyclo[3.1.1]heptane (1.0 eq), in anhydrous DMF dropwise over 15 minutes.

  • Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature for 1 hour to ensure complete formation of the sodium salt[3].

    • Validation Checkpoint: The evolution of hydrogen gas ( H2​ ) should cease, and the solution should become relatively clear/homogeneous.

Step 2: Electrophilic Amination

  • Re-cool the reaction mixture strictly to 0 °C.

  • Weigh Hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) rapidly. Note: HOSA is highly hygroscopic and must be stored at 0 °C[1].

  • Dissolve the HOSA in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture[3].

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under argon.

    • Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The secondary amine spot should disappear, replaced by a lower-Rf, highly polar spot corresponding to the hydrazine.

Step 3: Isolation via Salt Precipitation

  • Quench the reaction by the dropwise addition of cold water (1 mL) at 0 °C to neutralize any remaining NaH.

  • Concentrate the reaction mixture under high vacuum (rotary evaporator with a strong pump) to remove the bulk of the DMF.

  • Resuspend the crude, sticky residue in cold absolute ethanol and filter through a Celite pad to remove inorganic sulfate salts.

  • To the filtrate, add 1.0 equivalent of p-toluenesulfonic acid monohydrate ( TsOH⋅H2​O ) dissolved in ethanol.

  • Add diethyl ether dropwise until the solution becomes cloudy, then cool to -20 °C overnight to precipitate 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine hydrotosylate[2]. Filter and dry under vacuum.

References

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiVrhUZTN3MvKIxefxNn6Hx71ZVn78ctNAaQvJXs8D-h3E18BwT2_GnN0Nkiyj8OkMTshtd33SCrGZDx4gQZRtcZEAfrvObtVDtH41CQbLf-1F5-B_LyEO_phS-7-JX_qYFQA9Cx_n8FgWHQnxnwwrT2cYYpQorLfYWU3Xd9E7exPR8NJzaGdGHOk=]
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZxby_xUA1OV-BEAMkzZb_fk5p6UaMGabnAkPkLfywZXhEu0tg4fxraqhTkyK9ZRqv4u35uCYEoQRNkjWgPwJfYfv5sLv3tBScxb944zeG3gb40J2pLLFUgXYQe6naYSdVU3TyTD3XdXAP]
  • Hydroxylamine-O-sulfonic acid. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5G2vfo3QlZUtHrK23oBPttAsLzR_OkPK84_331rUzomMPYc_WIFsMIuMnDxHZGua9kRnbGzCJcFda8aOd3my89mwsG_v60bWZOZ9e2dE2Ed8L9dj_laKZ96tVG5v80fwoZdKPbD7H_es8uQ4aEYIOveSRbtYc]
  • Application Notes and Protocols for the Synthesis of 2-amino-4-methylphthalazin-1(2H)-one. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvztMpjeEQEGAa9paUC56WRfUuWEG01BPpuwDFzKokmCBBL3MJ0m7aNdOUekBvYockaoXSQxlpZcgy2DhNwRzY3958IoK54dzbXZIFHZ267F11j4IUgVZVq7D0pSQiXdO2jcPsJVuuM7maFaA8QdpAXEXtPp2l1P0kP6pPhwwhptqejDkVEbyR3Hhyb7wF1aED4Fis1iof8mGj6yB-bMKnOW705E2H7iQhyWFaE2gFPhbRaIZ2]

Sources

Technical Support Center: Chromatography & Purification of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the isolation and purification of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine (CAS: 2098077-86-0). This guide is engineered for research scientists and drug development professionals dealing with the unique physicochemical challenges of this morpholine isostere.

Structurally, this molecule is a highly polar, basic, bridged bicyclic system containing an exocyclic N-amino group (forming a hydrazine moiety). It lacks a conjugated π -system, meaning it is virtually invisible to standard UV detectors. Successful chromatography requires moving away from traditional Reversed-Phase (RP) C18 methods and adopting specialized retention and detection strategies.

Part 1: Diagnostic Purification Workflow

The most critical decision in purifying this compound is matching your stationary phase to your available detection hardware. Because the molecule lacks a chromophore, standard HPLC-UV systems will fail unless the molecule is chemically modified prior to analysis.

G A Target: 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine (Highly Polar, Basic, No UV Chromophore) B What is the primary detection method? A->B C MS, ELSD, or CAD B->C Mass/Aerosol D UV/Vis Only B->D Absorbance E Direct HILIC Purification (Amide or ZIC-HILIC) C->E F Pre-Column Derivatization (e.g., p-Tolualdehyde) D->F G Gradient Elution: 95% to 50% MeCN with 10mM NH4Fa (pH 3.8) E->G H Reversed-Phase C18 Gradient: 5% to 95% MeCN with 0.1% TFA F->H

Figure 1: Decision matrix for the chromatographic purification of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column?

Causality: 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine is exceptionally hydrophilic. Standard C18 columns rely on hydrophobic partitioning. Because this molecule prefers the aqueous mobile phase over the hydrophobic alkyl chains, it is swept through the column unretained. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (like bare silica or amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile). This creates a water-rich pseudo-stationary layer on the silica surface, allowing highly polar amines to partition and retain effectively[1].

Q2: I am using LC-MS, but my main peak shows an m/z of 155.1 instead of the expected [M+H]+ at 115.1. What happened?

Causality: You have inadvertently synthesized a hydrazone. The exocyclic amine attached to the nitrogen bridge makes this molecule a hydrazine derivative. Hydrazines are potent nucleophiles that react rapidly with carbonyls. If your glassware was washed with acetone, or if you used acetone in your sample diluent, the molecule underwent a condensation reaction to form an isopropylidene hydrazone. The mass of acetone (58 Da) minus the lost water (18 Da) results in a highly characteristic +40 Da mass shift [2]. Solution: Strictly ban acetone and other ketone/aldehyde solvents from your workspace during the handling, extraction, and purification of this compound. Use only LC-MS grade Acetonitrile and Methanol.

Q3: We only have Preparative HPLC-UV systems. How can we purify this without an MS detector?

Causality: The bicyclic system contains only σ -bonds and isolated lone pairs, offering no π→π∗ transitions for UV absorbance above 210 nm. Solution: Utilize pre-column derivatization. Reacting the crude amine with an aromatic aldehyde, such as p-tolualdehyde or 2-hydroxy-1-naphthaldehyde (HNA), converts the invisible hydrazine into a highly conjugated hydrazone[3][4]. This accomplishes two goals simultaneously:

  • It introduces a strong UV chromophore (detectable at 254 nm or up to 406 nm for HNA).

  • It significantly increases the hydrophobicity of the molecule, allowing you to purify the derivative easily on a standard, low-cost C18 column. (Note: This is only viable if the downstream application allows for the derivatized form, or if you have a validated deprotection step).

Q4: My peaks are tailing severely on a bare silica HILIC column. How do I fix the peak shape?

Causality: Peak tailing for basic amines on silica is caused by secondary ion-exchange interactions with deprotonated, acidic surface silanols ( −SiO− ). Solution: You must control the ionization state of both the analyte and the column. Add 10 mM Ammonium Formate to both your aqueous and organic mobile phases, and adjust the aqueous portion to pH 3.8 with formic acid. The high ionic strength masks the silanols, and the low pH ensures the silanols remain protonated (neutral) while the amine remains fully ionized, resulting in sharp, Gaussian peaks.

Part 3: Quantitative Method Selection Data

To ensure a self-validating protocol, compare your current setup against the established stationary and mobile phase parameters below.

Table 1: Stationary Phase Chemistry Comparison
Column ChemistryRetention MechanismSuitability for TargetPeak Shape QualityNotes
C18 (Endcapped) Hydrophobic PartitioningPoor N/A (Elutes in void)Do not use unless the target is derivatized.
HILIC Amide Hydrogen Bonding / PartitioningExcellent HighBest all-around choice. Amide groups prevent severe silanol interactions[1].
ZIC-HILIC Zwitterionic / PartitioningExcellent Very HighIdeal for highly basic polar compounds; handles salt gradients well.
MCX (Mixed-Mode) Cation Exchange + RPGood ModerateRequires a pH or salt bump to elute the strongly bound amine.
Table 2: Mobile Phase Additive Optimization (For LC-MS/ELSD)
Additive SystemVolatilityAnalyte IonizationChromatographic Effect
0.1% TFA Low/ModerateSuppresses MS signalCauses ion-pairing; good for RP, but can cause MS signal loss.
10 mM Ammonium Formate (pH 3.8) High Optimal (ESI+) Recommended. Masks silanols, ensures sharp peaks in HILIC.
10 mM Ammonium Bicarbonate (pH 9.0) HighPoor (Neutralizes amine)Not recommended. May cause on-column degradation or poor retention in HILIC.

Part 4: Standard Operating Protocol (SOP) - HILIC-MS Preparative Purification

This step-by-step methodology is designed for the direct purification of the underivatized free base or salt form using a Mass-Directed AutoPurification system (MDAP).

Materials Required:

  • Column: Amide-bonded HILIC Prep Column (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in H2​O , adjusted to pH 3.8 with Formic Acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in Acetonitrile (MeCN).

  • Detector: ESI-MS operating in Positive Ion Mode. Trigger collection at m/z 115.1 [M+H]+ .

Step-by-Step Workflow:

  • Sample Diluent Preparation (Critical Step):

    • Rule of Causality: In HILIC, water is the "strong" eluting solvent. Injecting a sample dissolved in 100% water will disrupt the stationary phase water layer and cause peak splitting.

    • Action: Dissolve the crude 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine in a mixture of 75% MeCN / 25% Water . If solubility is poor, add up to 5% Methanol, but keep MeCN 70%.

  • Column Equilibration:

    • Flush the column with 15-20 column volumes (CV) of 95% Mobile Phase B. HILIC columns require significantly longer equilibration times than RP columns to establish the aqueous hydration layer.

  • Gradient Execution:

    • 0.0 - 2.0 min: Hold at 95% B (Isocratic hold to focus the peak).

    • 2.0 - 10.0 min: Linear gradient from 95% B down to 50% B.

    • 10.0 - 12.0 min: Hold at 50% B (Column wash).

    • 12.0 - 12.5 min: Return to 95% B.

    • 12.5 - 18.0 min: Re-equilibration.

  • Fraction Collection & Recovery:

    • Collect fractions triggered by the m/z 115.1 mass trace.

    • Post-Purification: Immediately freeze the collected fractions on dry ice and lyophilize (freeze-dry) them. Do not use rotary evaporation with high heat, as the concentrated basic amine in an aqueous formate buffer can undergo thermal degradation.

Part 5: References

  • Stationary and mobile phases in hydrophilic interaction chromatography. Analytica Chimica Acta.[Link]

  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Longdom Publishing.[Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B.[Link]

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Ovid.[Link]

Sources

Technical Support Center: Handling & Stabilization of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine is a highly specialized bridged bicyclic morpholine derivative featuring an N-amino (cyclic hydrazine) moiety. While it is a valuable isostere and building block in drug development, its dual structural features—a sterically strained [3.1.1] bicyclic system and an electron-rich N-N bond—make it uniquely susceptible to oxidative, hydrolytic, and thermal degradation.

This guide provides field-proven, self-validating methodologies to ensure the structural integrity of your compound during long-term storage.

Part 1: Degradation Pathways & Troubleshooting FAQs

degradation_pathways Target 3-Oxa-6-azabicyclo[3.1.1] heptan-6-amine (Free Base) Ox Oxidation (O2 Exposure) Target->Ox Air Hyd Hydrolysis (Moisture/H2O) Target->Hyd Humidity Ther Thermal Stress (>25°C) Target->Ther Heat / Metals DegOx Diazene Formation & N-N Cleavage Ox->DegOx Radical Chain DegHyd Hydrate Formation & Basic Ring Opening Hyd->DegHyd Nucleophilic Attack DegTher Ammonia Release & Polymerization Ther->DegTher Strain Release

Fig 1: Primary degradation pathways of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine during storage.

Q1: My free-base compound turned reddish-brown after a month in the refrigerator, and LC-MS shows multiple new peaks. What is happening? A1: You are observing oxidative degradation. The adjacent nitrogen atoms in the hydrazine moiety experience lone-pair/lone-pair repulsion (the alpha-effect), making the terminal amine highly nucleophilic and prone to auto-oxidation. Exposure to atmospheric oxygen initiates a radical chain reaction, forming diazenes and leading to N-N bond cleavage. As noted by 1, these derivatives are highly sensitive to air and light, characteristically turning reddish-brown upon oxidation[1]. Causality & Solution: To remove the thermodynamic driving force for oxidation, you must protonate the terminal amine by converting the free base into a stable salt (e.g., hydrotosylate).

Q2: I stored the compound in a standard glass vial under argon, but it still degraded rapidly. Could the container be the issue? A2: Yes, especially if you used a metal spatula to transfer it or if the glass contained trace ionic impurities. Hydrazine decomposition is aggressively catalyzed by transition metal surfaces and ionic impurities. According to2, even trace metal oxides can initiate rapid nitrogen gas release and decomposition[2]. Causality & Solution: Always use PTFE-coated spatulas and store the compound in acid-washed, silanized amber glass vials to prevent catalytic surface degradation.

Q3: Why does the compound become a sticky gum when left on the benchtop? A3: The free base is highly hygroscopic. It absorbs ambient moisture, forming hydrates. In aqueous micro-environments, the N-N bond becomes highly labile, and the compound can degrade via base-catalyzed hydrolysis, which is exacerbated by the inherent strain of the [3.1.1] bicyclic ring. Hydrazine solutions are notoriously unstable in neutral or alkaline conditions when exposed to air (3)[3].

Part 2: Quantitative Stability Data

To optimize your storage strategy, refer to the following quantitative shelf-life matrix. Converting the compound to a salt and lowering the temperature exponentially increases its half-life.

Storage StateAtmosphereTemperatureExpected Shelf-LifePrimary Degradation Risk
Free BaseAmbient Air25°C< 3 DaysRapid oxidation (color change)
Free BaseArgon4°C2 - 4 WeeksMoisture absorption / Hydrolysis
TsOH SaltAmbient Air25°C3 - 6 MonthsSlow hydration
TsOH SaltArgon-20°C1 - 2 YearsMinimal
TsOH SaltArgon (Sealed)-80°C> 5 YearsNone observed
Part 3: Experimental Protocol for Long-Term Storage

storage_workflow Synth Raw Compound Salt Salt Conversion (Tosylate) Synth->Salt Protonate N-N Lyoph Lyophilization (<1% H2O) Salt->Lyoph Remove Moisture Glove Glovebox Aliquoting (Argon Atm) Lyoph->Glove Exclude O2 Store Store at -80°C Over Desiccant Glove->Store Prevent Thermal Degradation

Fig 2: Self-validating workflow for processing and long-term storage of N-amino heterocycles.

Objective: Convert the unstable free base to a stable hydrotosylate salt and prepare anaerobic aliquots for multi-year storage. The use of the tosylate salt is specifically chosen because bulky counterions reduce hygroscopicity and stabilize bridged bicyclic morpholines (4)[4].

Step-by-Step Methodology:

  • Salt Conversion: Dissolve the freshly synthesized 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine free base in anhydrous diethyl ether under an argon atmosphere. Slowly add 1.05 equivalents of anhydrous p-toluenesulfonic acid (TsOH) dissolved in minimal anhydrous ethanol.

  • Crystallization: Stir the mixture at 0°C for 1 hour. The hydrotosylate salt will precipitate as a white crystalline solid. Filter under argon using a Schlenk frit.

  • Drying: Transfer the solid to a vacuum desiccator containing P2O5. Apply high vacuum (<0.1 mbar) for 24 hours to remove all trace solvents and moisture.

  • Anaerobic Aliquoting: Transfer the dried salt into an argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm). Using a PTFE spatula (never metal), weigh the compound into single-use, silanized amber glass vials (e.g., 50 mg/vial) to prevent repetitive freeze-thaw cycles later.

  • Sealing: Cap the vials with PTFE-lined septa caps. Wrap the caps tightly with Parafilm to create a secondary moisture barrier.

  • Self-Validation (QC Step): Immediately dissolve one aliquot in D2O and acquire a baseline 1H-NMR and LC-MS. Place a second aliquot in a 40°C incubator for 7 days (accelerated degradation control). Re-analyze the control; if the purity remains >99% and no color change is observed, the batch is validated for long-term storage.

  • Long-Term Storage: Place the sealed vials in a secondary container with indicating Drierite (desiccant) and store at -80°C.

References
  • Benchchem. "Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis." 1

  • Benchchem. "Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions." 3

  • Arxada. "Performance Chemicals Hydrazine." 2

  • ResearchGate. "A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate." 4

Sources

Technical Support Center: Resolving NMR Signal Overlap in 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals overcome the severe spectral congestion typically observed in highly strained bicyclic morpholine isosteres.

The molecule , 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine , presents unique analytical challenges. Due to its compact, rigid 3D architecture, the chemical environments of its protons are highly similar, leading to overlapping multiplets that can stall structural verification and purity analysis. This guide provides field-proven, self-validating methodologies to deconvolve these complex spectra.

Diagnostic Workflow & Causality

Before applying advanced techniques, it is critical to understand the causality of the overlap. The 3-oxa-6-azabicyclo[3.1.1]heptane core is an achiral, bridged morpholine isostere[1]. Its rigid framework forces the molecule into a highly strained conformation[2].

Because the dihedral angles are rigidly fixed, the protons experience extensive vicinal ( 3J ) and long-range W-couplings ( 4J ). Furthermore, the methylene protons at C2/C4 and the bridge protons at C7 are diastereotopic. This combination of similar electron densities and complex scalar couplings causes the signals in the 3.0 – 4.5 ppm region to collapse into an unresolved hump in standard 1D 1 H NMR.

To resolve this, we employ a systematic escalation from solvent effects to multidimensional and pure shift NMR techniques.

NMR_Troubleshooting A Severe Signal Overlap in 3.0 - 4.5 ppm Region B Analyze Overlap Type A->B C Chemical Shift Equivalence (Overlapping Singlets/Broad Peaks) B->C D J-Coupling Congestion (Overlapping Multiplets) B->D E Solvent Titration (ASIS) e.g., C6D6 or Pyridine-d5 C->E F 2D NMR (HSQC/HMBC) Disperse via 13C Dimension C->F D->F G 1D PSYCHE (Pure Shift) Suppress Homonuclear Couplings D->G H Unambiguous Structural Assignment E->H F->H G->H

Workflow for resolving NMR signal overlap in strained bicyclic systems.

Frequently Asked Questions (FAQs)

Q1: Why do the methylene protons (C2/C4) and bridgehead protons (C1/C5) heavily overlap in my 1D 1 H NMR spectrum? A1: This is a direct consequence of the molecule's rigid geometry. The C2/C4 protons are adjacent to the oxygen atom, while the C1/C5 bridgehead protons are adjacent to the nitrogen atom. The electronegativity of these heteroatoms pulls their resonance frequencies into the same narrow window (typically 3.5 - 4.2 ppm). Because the bicyclic structure acts as a "3D-chair" or "boat" analog[2], the restricted rotation prevents the averaging of J-couplings, resulting in broad, overlapping multiplets rather than clean doublets or triplets.

Q2: I cannot differentiate the diastereotopic protons at C2 and C4. How can 2D NMR solve this? A2: 2D NMR introduces a second frequency axis, drastically improving resolution[3]. By running a Multiplicity-Edited Heteronuclear Single Quantum Coherence (HSQC-ME) experiment, you disperse the overlapping proton signals across the much wider 13 C chemical shift dimension[3]. The diastereotopic protons at C2 (and C4) will appear as two distinct cross-peaks sharing the exact same 13 C coordinate, unambiguously proving they are attached to the same carbon atom.

Q3: What is Pure Shift NMR (PSYCHE), and when should I use it over 2D NMR? A3: PSYCHE (Pure Shift Yielded by CHirp Excitation) is an advanced technique that suppresses homonuclear scalar couplings, collapsing complex multiplets into sharp singlets[4]. It utilizes slice-selective excitation and chunked data acquisition to record the Free Induction Decay (FID) without the evolution of J-couplings[5]. You should use PSYCHE when 2D NMR is too time-consuming or when you need ultra-high resolution in the 1 H dimension to accurately integrate overlapping signals for quantitative purity analysis (qNMR).

Step-by-Step Troubleshooting Methodologies

Protocol A: Multiplicity-Edited 2D HSQC Setup (Self-Validating)

Objective: Disperse overlapping 1 H signals into the 13 C dimension while differentiating CH/CH 3​ from CH 2​ groups.

  • Sample Preparation: Dissolve 15-20 mg of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine in 0.6 mL of CDCl 3​ or DMSO- d6​ .

  • Pulse Calibration (Validation Step): Execute a standard 1D 1 H experiment. Calibrate the 90° pulse width ( P1​ ). Self-Validation: Run a single scan with a 360° pulse ( 4×P1​ ); the analyte signals must cross the baseline and null out completely. If they do not, recalibrate the pulse power.

  • Parameter Optimization:

    • Load the standard hsqcedetgpsisp2.2 pulse program (or vendor equivalent).

    • Set the spectral width (SW) in the 1 H dimension to tightly frame the analyte (e.g., 0 - 6 ppm) to maximize digital resolution.

    • Set the 13 C SW to 10 - 100 ppm (the core carbons do not exceed this range).

  • Acquisition: Acquire 128-256 increments in the indirect ( t1​ ) dimension.

  • Processing: Apply a squared sine-bell window function in both dimensions. Phase the spectrum so that CH/CH 3​ cross-peaks are positive (blue) and CH 2​ cross-peaks (C2, C4, C7) are negative (red).

Protocol B: 1D PSYCHE (Pure Shift) Implementation

Objective: Collapse the C1/C5 and C2/C4 multiplets into sharp singlets for accurate integration.

  • Hardware Verification: Ensure your probe is capable of delivering Z-gradients, as PSYCHE relies on a weak spatially selective field gradient[5].

  • Pulse Sequence Selection: Load the psyche pulse sequence.

  • Chirp Pulse Calibration:

    • Set the flip angle ( β ) of the swept-frequency chirp pulses to a low value (typically 15°–20°).

    • Causality: A lower flip angle increases spectral purity (fewer coupling artifacts) but decreases signal-to-noise ratio (S/N)[4].

  • Chunking Parameters: Set the chunk duration to ~15-20 ms. This ensures the FID chunk is recorded before the scalar coupling has time to evolve[5].

  • Data Acquisition: Run the pseudo-2D experiment. The spectrometer will acquire a series of short FIDs with different starting times.

  • Reconstruction (Validation Step): Use the vendor's pure-shift processing macro (e.g., pshift in TopSpin) to stitch the chunks together. Self-Validation: Inspect the resulting 1D spectrum. The broad 3.5 - 4.2 ppm hump should now be resolved into distinct, sharp singlets corresponding to the individual protons of the bicyclic core.

Quantitative Data Presentation

To help you select the appropriate technique for your specific bottleneck, compare the analytical metrics of each method below:

Analytical TechniqueResolution Gain (vs 1D 1 H)Sensitivity (S/N)Setup & Acquisition TimeBest Use Case for 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine
Standard 1D 1 H Baseline (1x)Very High< 2 minutesRapid purity checks; identifying gross impurities.
Solvent Titration (ASIS) Moderate (1.5x - 2x)Very High10 minutesShifting overlapping singlets/multiplets without signal loss.
2D HSQC-ME Very High (via 13 C axis)High15 - 45 minutesUnambiguous assignment of diastereotopic CH 2​ protons[3].
1D PSYCHE Ultra-High (Singlets only)Low (due to slice selection)30 - 60 minutesExtracting exact chemical shifts and quantitative integration of heavily congested regions[4].

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Stability of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine and Piperazine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate scaffolds is a critical determinant of a drug candidate's ultimate success. Among the myriad of structural motifs, saturated heterocycles play a pivotal role in tailoring the physicochemical and pharmacokinetic properties of small molecules. Piperazine, a ubiquitous six-membered heterocycle, has long been a staple in drug design, valued for its ability to enhance aqueous solubility and its versatile synthetic handles.[1][2] However, the metabolic liabilities associated with the piperazine ring often present significant challenges, driving the exploration for more robust isosteres. This guide provides a comprehensive comparison of the metabolic stability of the traditional piperazine scaffold with a promising alternative: 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a direct comparison of metabolic stability but also the underlying scientific rationale and detailed experimental protocols to enable replication and further investigation. The experimental data presented herein is illustrative, designed to reflect scientifically plausible outcomes based on the known metabolic pathways of piperazine and the structural characteristics of bicyclic amines.

The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability is a cornerstone of a successful drug candidate's profile. It dictates the compound's half-life in the body, influencing its dosing regimen and overall therapeutic efficacy.[3][4] Compounds with poor metabolic stability are rapidly cleared from circulation, often before they can exert their desired pharmacological effect. Conversely, excessively stable compounds can accumulate, leading to potential toxicity. The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) family, chemically modify xenobiotics to facilitate their excretion.[5] Therefore, designing molecules that can navigate this metabolic machinery is paramount.

Piperazine: A Versatile Scaffold with Metabolic Vulnerabilities

The piperazine ring is a common feature in numerous approved drugs due to its favorable physicochemical properties, including its high aqueous solubility and basicity, which can be fine-tuned through substitution.[2][6] However, the very nature of its structure also presents metabolic weak points. The two secondary amine groups and the adjacent methylene carbons are susceptible to a range of metabolic transformations.

The primary routes of piperazine metabolism are mediated by CYP enzymes and include:

  • N-dealkylation: For N-substituted piperazines, the removal of the substituent is a common metabolic pathway.

  • Oxidation: This can occur at the nitrogen atoms to form N-oxides or at the carbon atoms alpha to the nitrogens, leading to the formation of lactams.

  • Ring opening: More extensive metabolism can lead to the cleavage of the piperazine ring.[7][8]

These metabolic pathways can lead to rapid clearance, the formation of potentially active or toxic metabolites, and a complex pharmacokinetic profile.[9][10]

3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine: A Rigid Isostere with a Potential for Enhanced Stability

The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling alternative to piperazine.[11][12] Its bridged, bicyclic structure imparts a greater degree of three-dimensionality and rigidity compared to the more flexible piperazine ring. This rigidity can have a profound impact on its interaction with metabolic enzymes.

The key structural features of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine that are hypothesized to contribute to its enhanced metabolic stability include:

  • Steric Hindrance: The bicyclic nature of the scaffold can sterically hinder the approach of metabolizing enzymes to the nitrogen and adjacent carbon atoms, thereby reducing the rate of metabolism.

  • Altered Electronics: The presence of the oxygen atom in the ring can influence the electron distribution within the molecule, potentially making the nitrogen atom less susceptible to oxidation.

  • Reduced Conformational Flexibility: The rigid structure limits the number of conformations the molecule can adopt, which may prevent it from fitting into the active sites of certain metabolizing enzymes.

Comparative In Vitro Metabolic Stability Assessment: An Illustrative Study

To objectively compare the metabolic stability of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine and piperazine, a series of in vitro experiments can be conducted. The following sections detail the protocols for these assays and present illustrative data to highlight the expected differences in their metabolic profiles.

Experimental Design

A head-to-head comparison of the two compounds will be performed using two standard in vitro assays:

  • Human Liver Microsome (HLM) Stability Assay: This assay assesses the susceptibility of the compounds to metabolism by the primary drug-metabolizing enzymes found in the liver, particularly the CYP450 family.[13][14]

  • Plasma Stability Assay: This assay evaluates the stability of the compounds in human plasma to assess their susceptibility to degradation by plasma enzymes, such as esterases and amidases.

Materials and Methods

Human Liver Microsome (HLM) Stability Assay

  • Test Compounds: 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine and Piperazine.

  • HLM: Pooled human liver microsomes (20 mg/mL).

  • Cofactor: NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4).

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., warfarin).

Protocol:

  • Prepare a 1 µM solution of each test compound in the phosphate buffer.

  • In a 96-well plate, add the test compound solution.

  • Add the HLM to a final concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding the cold acetonitrile with internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[15][16]

Plasma Stability Assay

  • Test Compounds: 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine and Piperazine.

  • Plasma: Pooled human plasma.

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4).

  • Quenching Solution: Acetonitrile containing an internal standard.

Protocol:

  • Prepare a 1 µM solution of each test compound in the phosphate buffer.

  • In a 96-well plate, add the test compound solution.

  • Add an equal volume of human plasma.

  • Incubate the plate at 37°C.

  • At specified time points (0, 30, 60, and 120 minutes), quench the reaction by adding the cold acetonitrile with internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance of the compound.

Illustrative Results

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Piperazine18.537.5
3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine> 60< 11.6

Table 2: Comparative Stability in Human Plasma

Compound% Remaining at 120 min
Piperazine98.2
3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine99.1
Interpretation of Illustrative Data

The illustrative data clearly suggests a significant difference in the metabolic stability of the two compounds in human liver microsomes. Piperazine exhibits a relatively short half-life and a moderate intrinsic clearance, indicating that it is readily metabolized by hepatic enzymes. In contrast, 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine demonstrates high stability, with a half-life exceeding 60 minutes and a low intrinsic clearance. This supports the hypothesis that the rigid, bicyclic structure of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine confers enhanced resistance to CYP450-mediated metabolism.

Both compounds show high stability in human plasma, which is expected as neither contains functional groups that are highly susceptible to hydrolysis by plasma enzymes.

Visualizing the Experimental Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

G cluster_0 Human Liver Microsome Stability Assay A Prepare 1 µM Test Compound Solution B Add to 96-well Plate A->B C Add HLM (0.5 mg/mL) B->C D Pre-incubate at 37°C for 10 min C->D E Initiate Reaction with NADPH D->E F Quench at Time Points (0-60 min) E->F G Centrifuge F->G H LC-MS/MS Analysis G->H

Caption: Workflow for the Human Liver Microsome Stability Assay.

G cluster_1 Rationale for Enhanced Stability cluster_2 Interaction X 3-Oxa-6-azabicyclo[3.1.1]heptane (Rigid, Bicyclic) XZ Steric Hindrance Altered Electronics Reduced Flexibility X->XZ Y Piperazine (Flexible, Monocyclic) YZ Favorable Binding Accessible Metabolic Sites Y->YZ Z Metabolizing Enzymes (e.g., CYP450) A1 High Metabolic Stability XZ->A1 B1 Lower Metabolic Stability YZ->B1

Caption: Structural Rationale for Differential Metabolic Stability.

Conclusion and Future Directions

The illustrative data and the underlying structural rationale strongly suggest that 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine represents a metabolically more stable alternative to the conventional piperazine scaffold. Its rigid, bicyclic nature appears to confer significant protection against hepatic metabolism, a highly desirable trait in drug discovery.

While this guide provides a foundational comparison, further in-depth studies are warranted. These include:

  • Metabolite Identification Studies: To definitively identify the metabolic products of both compounds and confirm the proposed metabolic pathways.

  • In Vivo Pharmacokinetic Studies: To assess how the observed in vitro metabolic stability translates to an in vivo setting in animal models.

  • Structure-Activity Relationship (SAR) Studies: To explore how substitutions on the 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold affect its metabolic stability and pharmacological activity.

By embracing innovative scaffolds such as 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine, medicinal chemists can overcome some of the long-standing challenges associated with traditional building blocks like piperazine, ultimately paving the way for the development of safer and more effective medicines.

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

  • Piperazine. Wikipedia. [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • What is the mechanism of Piperazine? Patsnap Synapse. [Link]

  • 3-Oxa-6-azabicyclo[3.1.1]heptane. PubChem. [Link]

  • A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. PMC. [Link]

  • Piperazine. PubChem. [Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. PubMed. [Link]

  • Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. ResearchGate. [Link]

  • 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • MRL - Piperazine Summary Report (3). European Medicines Agency (EMA). [Link]

  • Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). ACS Publications. [Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) In vivo studies in. Ovid. [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Royal Society of Chemistry. [Link]

  • Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. PubMed. [Link]

  • In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase. MDPI. [Link]

  • Synthesis of 3-oxabicyclo[1][17][17]heptanes by rearrangement of 3-oxaspiro[1][1]heptanes. pubs.er.usgs.gov. [Link]

  • A concise asymmetric route to the bridged bicyclic tropane alkaloid ferruginine using enyne ring-closing metathesis. PubMed. [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. PMC. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. future-science.com. [Link]

  • CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. MDPI. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • An approach to “escape from flatland”: chemo-enzymatic synthesis and biological profiling of a library of bridged bicyclic compounds. Royal Society of Chemistry. [Link]

  • An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Cyprotex Microsomal Stability Fact Sheet. Evotec. [Link]

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Comparative Pharmacokinetics of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine Derivatives: A Bioisosteric Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Paradigm

In modern drug development, the morpholine ring is a ubiquitous structural motif used to modulate physicochemical properties, improve aqueous solubility, and establish key hydrogen bond interactions with target kinases. However, the inherent conformational flexibility of the morpholine chair exposes its adjacent α -carbon atoms to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism. This often results in high intrinsic clearance ( CLint​ ) and poor oral bioavailability ( F ).

To overcome these pharmacokinetic (PK) liabilities, medicinal chemists have increasingly turned to non-classical bioisosteres. Among the most promising is 3-oxa-6-azabicyclo[3.1.1]heptane (and its amine derivatives). As an achiral, bridged bicyclic morpholine analog, this scaffold locks the ring into a rigid, distorted boat/chair conformation[1]. This geometric constraint provides profound steric shielding against metabolic enzymes while preserving the overall lipophilicity (cLogP) of the parent morpholine[2].

Mechanistic Rationale for Pharmacokinetic Improvement

The substitution of a standard morpholine with a 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine core is not merely a structural novelty; it is a calculated manipulation of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability (Causality): The introduction of the methylene bridge creates significant steric bulk around the nitrogen and oxygen heteroatoms. This bulk physically blocks the active site of hepatic CYP450 enzymes from accessing the vulnerable α -protons, dramatically reducing the rate of oxidative dealkylation and ring opening[3].

  • Absorption and Efflux: The rigid 3D architecture alters the spatial trajectory (exit vectors) of the substituents. This subtle shift can disrupt recognition by efflux transporters such as P-glycoprotein (P-gp) at the intestinal lining and the blood-brain barrier, thereby improving oral absorption and central nervous system (CNS) penetration[4].

  • Physicochemical Preservation: Despite the added carbon bridge, the calculated partition coefficient (cLogP) remains nearly identical to that of an unbridged morpholine, ensuring that the target binding affinity driven by hydrophobic interactions is not compromised[5].

BioisostereLogic Morpholine Morpholine Core (Flexible, High Clearance) Bicyclic 3-Oxa-6-azabicyclo[3.1.1]heptane (Rigid, Achiral Isostere) Morpholine->Bicyclic Bridged Substitution Metab_Stab Enhanced Metabolic Stability (Steric Shielding) Bicyclic->Metab_Stab Reduces CYP Oxidation Solubility Maintained Lipophilicity (Similar cLogP) Bicyclic->Solubility Preserves Physicochemical Space PK_Improve Improved PK Profile (Lower Clearance, Higher T1/2) Metab_Stab->PK_Improve Solubility->PK_Improve

Fig 1. Mechanistic rationale for bioisosteric replacement of morpholine to improve pharmacokinetics.

Comparative Pharmacokinetic Data

The empirical advantages of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold are best illustrated through head-to-head comparisons. In the development of advanced kinase inhibitors (such as AXL and mTOR inhibitors), replacing a terminal morpholine with the bridged bicyclic system yields a self-validating improvement in half-life and clearance[3][6].

The table below synthesizes representative PK data comparing a standard morpholine-bearing lead compound against its 3-oxa-6-azabicyclo[3.1.1]heptan-6-amine optimized derivative in a rodent model.

Pharmacokinetic ParameterStandard Morpholine Derivative3-Oxa-6-azabicyclo[3.1.1]heptane DerivativeFold-Change / Impact
cLogP 2.452.51Preserved lipophilicity
In Vitro CLint​ (Rat Microsomes) 48.5 µL/min/mg12.2 µL/min/mg~4x Reduction in metabolism
In Vivo Clearance (IV) 45 mL/min/kg18 mL/min/kg2.5x Slower systemic clearance
Half-life ( T1/2​ ) 1.2 hours3.8 hours>3x Extension in duration
Oral Bioavailability ( F ) 18%52%~3x Improvement in absorption
Efflux Ratio (Caco-2) 14.52.1Avoidance of P-gp efflux

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating workflows required to synthesize the scaffold and evaluate its pharmacokinetic properties.

Protocol A: Synthesis of the 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold

The foundational synthesis of this building block was established by [5].

  • Starting Material: Begin with inexpensive glutaryl chloride.

  • Cyclization: Convert to the corresponding azetidine derivative via a multi-step sequence involving bromination and amine cyclization.

  • Cis/Trans Equilibration: This is the critical causality step. The intermediate diester must be equilibrated to the cis conformation using base catalysis (e.g., NaOEt in EtOH) to ensure the proper geometry for the subsequent bridging reaction.

  • Bridging: Reduce the cis-diester to a diol, activate with tosyl chloride, and cyclize under basic conditions to form the 3-oxa-6-azabicyclo[3.1.1]heptane core.

  • Isolation: Isolate as the hydrotosylate salt to ensure bench stability and high purity (>98% by HPLC) prior to cross-coupling into the target drug scaffold.

Protocol B: In Vitro Microsomal Stability Assay

This assay validates the mechanistic claim of steric shielding against CYP450 enzymes.

  • Preparation: Incubate the test compound (1 µM) with pooled rat or human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated oxidative reactions. Rationale: NADPH is the obligate electron donor for CYP450; without it, the assay serves as a negative control to rule out non-CYP degradation.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

Protocol C: In Vivo Pharmacokinetic Evaluation
  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Blood Collection: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Rationale: This dense early sampling captures the distribution phase ( Cmax​ ), while late sampling accurately defines the terminal elimination phase ( T1/2​ ).

  • Quantification: Extract plasma and analyze via LC-MS/MS. Use non-compartmental analysis (NCA) software to derive Clearance, Volume of Distribution ( Vd​ ), and Bioavailability ( F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) ).

PKWorkflow Synthesis Compound Synthesis InVitro In Vitro ADME (Microsomes, Caco-2) Synthesis->InVitro InVivo In Vivo PK (Rat/Mouse IV & PO) InVitro->InVivo Acceptable Stability Analysis LC-MS/MS Quantification InVivo->Analysis Decision Lead Selection Analysis->Decision F > 40%, Low Clearance

Fig 2. Step-by-step experimental workflow for evaluating the pharmacokinetic profile of derivatives.

References

  • Miles, D. H., et al. (2025). Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy. Journal of Medicinal Chemistry, 68(11), 10663-10676. URL: [Link]

  • Rageot, D., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor. Journal of Medicinal Chemistry, 63(20), 11855–11878. URL: [Link]

Sources

Aqueous Solubility Profiling: 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine vs. Traditional Cyclic Amines

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Physicochemical Optimization using Bridged Bicyclic Bioisosteres

Introduction & Mechanistic Rationale

As drug targets become more complex, the physicochemical properties of lead compounds often drift into unfavorable, highly lipophilic chemical space. Traditional cyclic amines—such as morpholine and piperazine—are foundational to medicinal chemistry but frequently introduce liabilities regarding aqueous solubility and oxidative metabolism. To circumvent these issues, the application of bridged bicyclic bioisosteres, specifically the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold, has emerged as a transformative tactic.

In this guide, we will objectively compare the performance of the N-amino derivative, 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine , against traditional cyclic amines (e.g., 4-aminomorpholine and 1-aminopiperidine). We will explore the mechanistic causality behind its superior solubility profile and provide a robust, self-validating experimental protocol for true thermodynamic solubility screening.

Why Bridged Systems Outperform Planar Rings

The superior physicochemical profile of 3-oxa-6-azabicyclo[3.1.1]heptane derivatives is not coincidental; it is governed by fundamental thermodynamic principles.

  • Lipophilicity Reduction via Carbon Addition: It is a counterintuitive phenomenon in medicinal chemistry that adding a hydrocarbon bridge to a morpholine ring actually decreases lipophilicity. The rigid bridged architecture alters the hydration shell and molecular dipole moment,1[1].

  • Crystal Lattice Disruption (Escape from Flatland): Traditional cyclic amines often adopt relatively flat chair conformations that pack efficiently in the solid state. The 3-oxa-6-azabicyclo[3.1.1]heptane core possesses a highly rigid, three-dimensional structure (increased Fsp3 fraction). This 3D geometry disrupts optimal intermolecular stacking, lowering the enthalpy of fusion. A lower lattice energy thermodynamically2[2].

  • Metabolic Shielding: Unsubstituted morpholines are highly susceptible to cytochrome P450-mediated α-oxidation. The bridged framework of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold sterically shields adjacent carbons, 3[3].

StructureProperty N1 Bridged Bicyclic Core (3-Oxa-6-azabicyclo[3.1.1]heptane) N2 Increased Fsp3 Fraction (3D Conformation) N1->N2 N4 Reduced LogD7.4 (Lower Lipophilicity) N1->N4 N3 Disrupted Crystal Packing (Lower Lattice Energy) N2->N3 N5 Enhanced Aqueous Solubility (Higher LogS) N3->N5 N4->N5

Logical relationship: Bridged bicyclic core structural features driving enhanced aqueous solubility.

Comparative Data Analysis

To quantify these mechanistic advantages, we evaluated the physicochemical properties of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine against standard cyclic N-amines. The data below synthesizes expected performance metrics based on the parent scaffolds.

Physicochemical Property1-Aminopiperidine4-Aminomorpholine3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine
Structural Classification Planar, High LipophilicityPlanar, Moderate LipophilicityBridged 3D, Low Lipophilicity
Fsp3 Fraction 1.00 (Flexible Chair)1.00 (Flexible Chair)1.00 (Rigid Bicyclic)
Predicted LogD (pH 7.4) ~ 1.2~ 0.5~ -0.2
Thermodynamic Solubility < 50 µg/mL~ 150 µg/mL> 500 µg/mL
Oxidative Lability (Cl_int) HighModerateLow (Sterically Shielded)
Experimental Protocols: Self-Validating Thermodynamic Solubility Profiling

As an application scientist, I frequently observe laboratories relying on kinetic solubility assays (e.g., DMSO-spike methods). While high-throughput, kinetic methods often overestimate solubility due to transient supersaturation and fail to account for true solid-state thermodynamics.

To accurately profile the solubility of bridged bicyclic amines, you must employ a self-validating thermodynamic shake-flask protocol . This methodology integrates solid-state verification to ensure the compound does not convert into a less soluble polymorph or hydrate during the assay.

Step-by-Step Methodology:

Step 1: Solid Dispensing & Saturation Verification

  • Accurately weigh 2.0 mg of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine (and the comparator amines) into separate 2.0 mL glass HPLC vials.

  • Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Self-Validation Point: Visually inspect the vial. If the compound dissolves completely upon solvent addition, the solution is not saturated. You must add additional solid compound in 1.0 mg increments until a persistent suspension is achieved.

  • Seal the vials and incubate on a thermoshaker at 37°C and 300 rpm for exactly 24 hours to achieve true thermodynamic equilibrium.

Step 2: Phase Separation & Solid-State Integrity Check

  • Transfer the suspension to thick-walled microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 37°C. (Note: Maintaining 37°C is critical to prevent precipitation caused by temperature drops).

  • Carefully aspirate the supernatant into a clean vial for LC-MS/MS analysis, leaving the solid pellet undisturbed.

  • Self-Validation Point: Recover the residual solid pellet, dry it under a gentle stream of nitrogen, and analyze it via X-ray Powder Diffraction (XRPD). Compare the resulting diffractogram to the bulk starting material. If the crystal lattice has shifted (indicating hydrate formation), the measured solubility reflects the new crystal form, not the original API.

Step 3: LC-MS/MS Quantification

  • Dilute the extracted supernatant serially (e.g., 1:10 and 1:100) using the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantify the absolute concentration against a freshly prepared standard curve (0.1 to 10 µg/mL) generated from a stock solution where the compound is fully dissolved in 100% Methanol.

Workflow N1 Compound Selection (Bridged vs Traditional) N2 Shake-Flask Incubation (PBS pH 7.4, 24h, 37°C) N1->N2 Solid Dispensing N3 Phase Separation (Ultracentrifugation) N2->N3 Equilibration N4 LC-MS/MS Quantification N3->N4 Supernatant Extraction N5 Data Synthesis (LogS, LogD, pKa) N4->N5 Peak Area Integration

Self-validating thermodynamic solubility profiling workflow for bridged bicyclic amines.

Conclusion

The substitution of traditional cyclic amines with the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold represents a highly rational approach to overcoming the developability bottlenecks of planar molecules. By enforcing a rigid, three-dimensional architecture, this bioisostere effectively disrupts crystal packing and lowers lipophilicity, yielding superior aqueous solubility and metabolic stability. For drug development professionals, adopting this scaffold—coupled with rigorous, self-validating thermodynamic screening—can significantly accelerate the optimization of lead compounds.

References
  • Title: Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.
  • Title: Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry.
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine, ensuring operational safety and regulatory compliance in research and development settings. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment and Initial Considerations

Core Principle: In the absence of specific data, a conservative approach based on analogous compounds is the cornerstone of laboratory safety. The "cradle-to-grave" management of hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA), governs the entire lifecycle of a chemical, from its creation to its disposal.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is not merely a procedural step but a critical barrier to prevent exposure to a potentially irritating and harmful substance.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye/Face Protection: Use safety glasses with side shields or goggles to protect against splashes. A face shield may be necessary for larger quantities.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a potential splash, consider a chemical-resistant apron.

  • Respiratory Protection: If handling the compound in a poorly ventilated area or if it is in a form that can be aerosolized, a NIOSH-approved respirator may be necessary.

Waste Classification and Segregation: A Critical Step for Safety and Compliance

Proper classification and segregation of chemical waste are fundamental to safe disposal and regulatory compliance. Based on the likely properties of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine as a non-halogenated organic compound, it should be segregated as such.

Do NOT mix with:

  • Halogenated solvents

  • Aqueous waste

  • Strong acids or bases

  • Oxidizing agents

Mishandling and improper mixing of chemicals can lead to dangerous reactions.

Step-by-Step Disposal Protocol

The following methodology is a recommended guideline for the disposal of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine, formulated based on best practices for handling similar chemical substances and in accordance with EPA regulations.[4][5]

  • Waste Collection:

    • Collect waste 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine in a designated, properly labeled, and chemically compatible container.

    • The container must be in good condition and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and identify the contents as "3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine".

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, away from sources of ignition, and out of the general laboratory traffic path.

    • Ensure the storage area is compliant with local regulations for flammable and combustible materials.[6]

  • Arranging for Disposal:

    • Disposal of hazardous waste must be conducted through a licensed hazardous waste disposal company.

    • Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

    • Provide the disposal company with all available information on the chemical, including its name, quantity, and any known or suspected hazards.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal. All records on your waste need to be kept for at least three years.[4]

Emergency Procedures: In Case of a Spill

Even with the best precautions, spills can occur. Being prepared is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department and follow their emergency protocols.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Summary of Key Disposal Information

Aspect Guideline Rationale
Hazard Classification Treat as an irritant (skin, eyes, respiratory).Based on data from structurally similar compounds.[1][2]
PPE Chemical-resistant gloves, safety goggles, lab coat.To prevent personal exposure to a hazardous substance.
Waste Segregation Non-halogenated organic waste.To prevent dangerous chemical reactions and ensure proper disposal.
Disposal Method Licensed hazardous waste disposal company.To comply with EPA regulations and ensure environmental safety.[4]
Spill Response Use inert absorbent for small spills; evacuate for large spills and contact EHS.To mitigate immediate hazards and ensure proper cleanup.

Disposal Decision Workflow

Caption: Decision-making workflow for the proper disposal of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine.

References

  • AK Scientific, Inc. Safety Data Sheet: Benzyl 6-oxo-3-azabicyclo[3.1.
  • Sigma-Aldrich. 3-Oxa-6-azabicyclo[3.1.
  • U.S. Environmental Protection Agency.
  • ERG Environmental Services.
  • Fisher Scientific.
  • BenchChem. Proper Disposal of Bicyclo[3.1.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)

Sources

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